molecular formula C17H11BrN2O3 B2564302 7-Bromo-2-methyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 850242-15-8

7-Bromo-2-methyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2564302
CAS No.: 850242-15-8
M. Wt: 371.19
InChI Key: JCQKMWYCKXOHBD-UHFFFAOYSA-N
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Description

7-Bromo-2-methyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a bromine atom, a methyl group, and a pyridine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-methyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of an appropriate amine with a diketone under acidic conditions.

    Cyclization: The cyclization process involves the formation of the chromeno ring, which can be achieved through a condensation reaction between a phenol derivative and an aldehyde in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-methyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

7-Bromo-2-methyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 7-Bromo-2-methyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-2-methyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: shares structural similarities with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

7-bromo-2-methyl-1-pyridin-4-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrN2O3/c1-20-14(9-4-6-19-7-5-9)13-15(21)11-8-10(18)2-3-12(11)23-16(13)17(20)22/h2-8,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQKMWYCKXOHBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Br)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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